molecular formula C12H12N2O2 B1472293 1-(4-methoxybenzyl)-1H-imidazole-4-carbaldehyde CAS No. 1214247-83-2

1-(4-methoxybenzyl)-1H-imidazole-4-carbaldehyde

Cat. No. B1472293
CAS RN: 1214247-83-2
M. Wt: 216.24 g/mol
InChI Key: RHSQAEAYNQWAIG-UHFFFAOYSA-N
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Description

The compound “1-(4-methoxybenzyl)-1H-imidazole-4-carbaldehyde” is a derivative of imidazole, which is a heterocyclic compound. The “4-methoxybenzyl” group is attached to the nitrogen atom at the 1-position of the imidazole ring, and a carbaldehyde group (-CHO) is attached at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would consist of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to one of these nitrogen atoms would be a “4-methoxybenzyl” group, which consists of a benzene ring with a methoxy group (-OCH3) at the 4-position and a methyl group (-CH2-) linking it to the imidazole ring. At the 4-position of the imidazole ring, there would be a carbaldehyde group (-CHO) .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The imidazole ring is aromatic and relatively stable. The methoxy group might participate in ether cleavage reactions under acidic or basic conditions. The benzyl group could potentially undergo electrophilic aromatic substitution reactions. The aldehyde group is very reactive and could undergo a variety of reactions, including nucleophilic addition and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar aldehyde and methoxy groups, along with the aromatic imidazole and benzene rings, would likely make this compound relatively polar and potentially capable of participating in hydrogen bonding .

Scientific Research Applications

Synthesis and Biological Studies

  • 1-(4-methoxybenzyl)-1H-imidazole-4-carbaldehyde and related compounds have been used in the synthesis of novel β-phenylethylamines and NBOMe derivatives, undergoing biological evaluation (Yempala & Cassels, 2017).
  • Derivatives of this compound have shown potential antimicrobial activity, highlighting its usefulness in the development of new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).

Chemical Synthesis and Characterization

  • The compound and its analogs have been utilized as building blocks in medicinal chemistry, contributing to the synthesis of various biologically significant molecules (Orhan, Kose, Alkan, & Öztürk, 2019).
  • In peptide synthesis, the p-methoxybenzyl ester group, related to this compound, has been used for the synthesis of protected amino acids and peptides (Stewart, 1968).

Applications in Material Science

  • The compound's derivatives have been investigated for their molecular, electronic, nonlinear optical, and spectroscopic properties, which could have applications in material science (Beytur & Avinca, 2021).

Contribution to Pharmaceutical Research

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12-4-2-10(3-5-12)6-14-7-11(8-15)13-9-14/h2-5,7-9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSQAEAYNQWAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxybenzyl)-1H-imidazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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